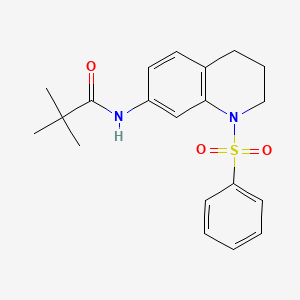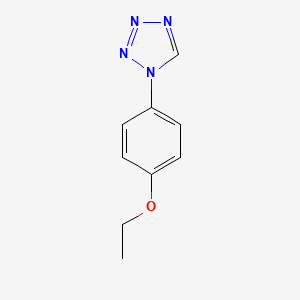
1-(4-ethoxyphenyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would involve identifying the compound’s chemical structure, functional groups, and any unique characteristics it may have.
Synthesis Analysis
This would involve understanding the chemical reactions and processes used to synthesize the compound. It may also include studying the efficiency, yield, and environmental impact of the synthesis process.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry to study the compound’s molecular structure and conformation.Chemical Reactions Analysis
This would involve studying how the compound reacts with other chemicals. This could include its reactivity, selectivity, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis
Synthesis and Structural Characterization : Phenyl tetrazoles, including derivatives similar to 1-(4-ethoxyphenyl)-1H-tetrazole, have been synthesized and characterized through various spectroscopic methods. Studies include thermal decomposition analysis and molecular structure determination using X-ray diffraction. These compounds, including 1-(4-ethoxyphenyl)-1H-tetrazole, show exothermic decomposition, with the tetrazole ring breaking down at high temperatures (Yılmaz et al., 2015).
Geometric Features and Molecular Interactions : Research on derivatives of 1-(4-ethoxyphenyl)-1H-tetrazole indicates unique geometric features and intermolecular interactions. These features facilitate the formation of conjugated systems and influence molecular packing in crystals (Lyakhov et al., 2008).
Chemical Behavior and Interactions
Molecular Docking Studies : Molecular docking studies have been conducted to understand the orientation and interactions of tetrazole derivatives within enzyme active sites. This research is critical for understanding the potential biological activities of these compounds (Al-Hourani et al., 2015).
Use in Corrosion Inhibition : Tetrazole derivatives, including 1-(4-ethoxyphenyl)-1H-tetrazole, have been investigated for their inhibitory action against corrosion of metals in acidic solutions. These compounds are known to adsorb onto metal surfaces, thereby hindering acid attack (Ehsani et al., 2014).
Material Science and Nanotechnology
- Catalytic Applications : Tetrazole compounds have been used as ligands in catalytic reactions, such as the Pd(II) catalyzed Heck reaction. This indicates their potential utility in organic synthesis and material science (Gupta et al., 2004).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Zukünftige Richtungen
This would involve identifying areas where further research is needed, potential applications of the compound, and how it could be modified to improve its properties or activity.
Please consult with a qualified professional or refer to relevant scientific literature for detailed information. If you have any other questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-14-9-5-3-8(4-6-9)13-7-10-11-12-13/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQJMUDQTPVCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-1H-tetrazole | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-({[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2959707.png)
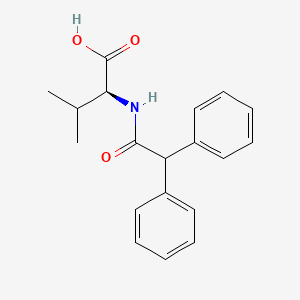
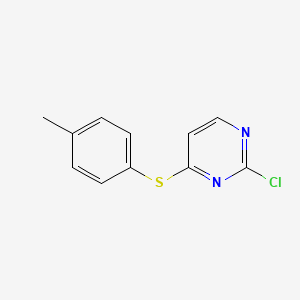
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2959712.png)
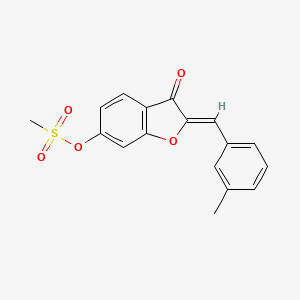
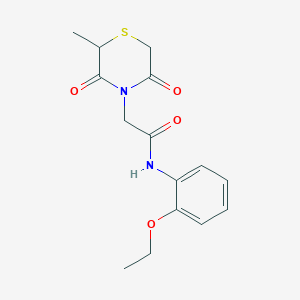

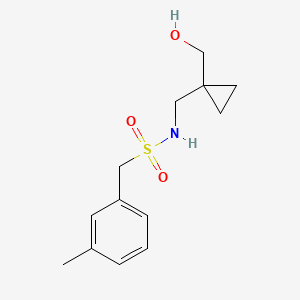
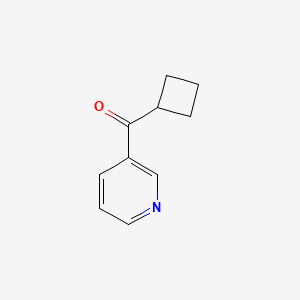
![N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2959721.png)
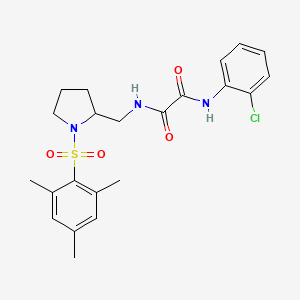
![3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2959726.png)
![N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2959727.png)
